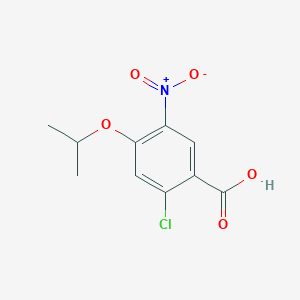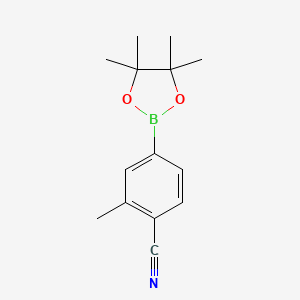
N-Trichloracetyl-Florfenicol-Amin
Übersicht
Beschreibung
N-Trichloroacetyl Florfenicol Amine is a useful research compound. Its molecular formula is C12H13Cl3FNO4S and its molecular weight is 392.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Trichloroacetyl Florfenicol Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trichloroacetyl Florfenicol Amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Veterinärmedizin: Antibakterielle Anwendung
N-Trichloracetyl-Florfenicol-Amin: ist ein Breitband-bakteriostatisches Antibiotikum, das hauptsächlich in der Veterinärmedizin zur Behandlung von Krankheiten bei Nutz- und Wassertieren eingesetzt wird . Es hemmt die ribosomale Aktivität, stört die bakterielle Proteinsynthese und ist wirksam gegen verschiedene grampositive und gramnegative Bakterien.
Entzündungshemmende Eigenschaften
Forschungen haben gezeigt, dass This compound entzündungshemmende Eigenschaften besitzt. Es kann die Proliferation von Immunzellen und die Produktion von Zytokinen, die Schlüsselfaktoren der Entzündungsreaktion sind, deutlich reduzieren .
Anwendungen der Nanotechnologie
Die geringe Wasserlöslichkeit der Verbindung hat zu Forschungsarbeiten über die Verwendung von Nanotechnologie zur Verbesserung ihrer Formulierung geführt. Nanopartikel von This compound könnten seine Wirksamkeit und Bioverfügbarkeit verbessern und das Risiko von Antibiotikaresistenz verringern .
Verbesserung der Löslichkeit
Studien haben sich auf die Verbesserung der Löslichkeit von This compound in verschiedenen Lösungsmitteln konzentriert. Dies ist entscheidend für seine Absorption und Bioverfügbarkeit bei tierischen Behandlungen. Die Entwicklung von Nanokristallen wurde als nützliche Methode zur Solubilisierung der Verbindung identifiziert .
Antisolvent-Kristallisation
Antisolvent-Kristallisation ist eine effektive Methode zur Herstellung von Nanokristallen von This compound. Seine gute Löslichkeit in Alkoholen wie Methanol und Ethanol macht sie zu potenziellen Lösungsmitteln für diesen Kristallisationsprozess .
Cosolvenz-Phänomen
Die Löslichkeit von This compound in binären Lösungsmittelsystemen zeigt ein Cosolvenz-Phänomen. Dabei steigt die Löslichkeit zunächst an und sinkt dann mit abnehmendem Wasseranteil, was auf komplexe Wechselwirkungen zwischen der Verbindung und den Lösungsmitteln hindeutet .
Wirkmechanismus
Target of Action
N-Trichloroacetyl Florfenicol Amine is a derivative of Florfenicol , which is a broad-spectrum antibiotic . The primary targets of Florfenicol are both Gram-positive and Gram-negative bacterial strains .
Mode of Action
Florfenicol shares a common mechanism of antibacterial action with thiamphenicol and chloramphenicol . It belongs to the class of amphenicols, which are established based on their shared phenylpropanoid structural motif .
Biochemical Pathways
It’s known that florfenicol, the parent compound, affects several biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
In a study, pharmacokinetic profiles of free Florfenicol were assessed following oral administration of 30 mg Florfenicol/kg body weight to healthy or E. coli–infected chickens . Florfenicol exhibited a substantially higher maximum plasma concentration (Cmax) compared to free Florfenicol . Furthermore, Florfenicol showed significantly higher area under the curve (AUC 0–t) than free Florfenicol as revealed from the relative bioavailability studies .
Result of Action
Its parent compound, florfenicol, is known to have a broad-spectrum antibacterial profile against both gram-positive and gram-negative bacterial strains .
Action Environment
The action, efficacy, and stability of N-Trichloroacetyl Florfenicol Amine can be influenced by various environmental factors. For instance, the presence of nitrate and dissolved organic matters (DOMs) in the aqueous environment might occur to an important effect on environmental fate of antibacterial agents under solar irradiation .
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZOSFWARISO-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)

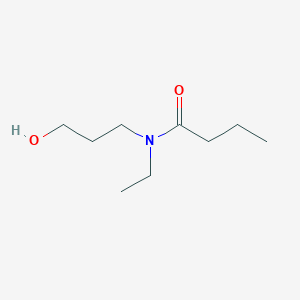
![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)
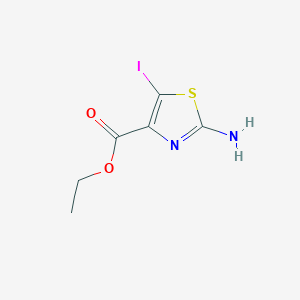
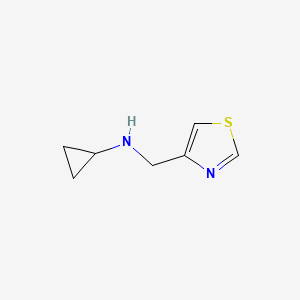
![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)
![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)
![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)
